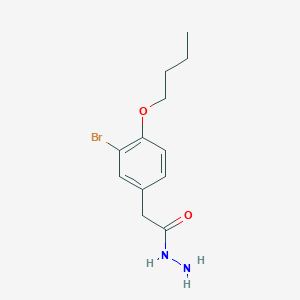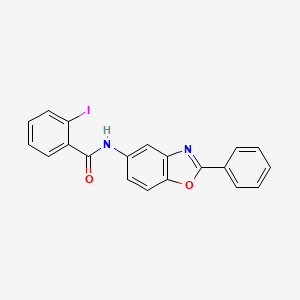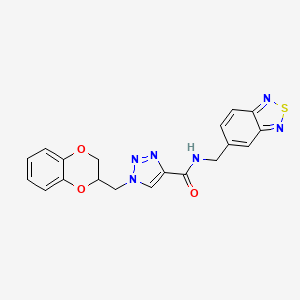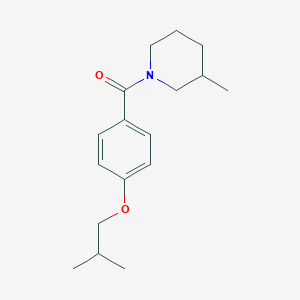![molecular formula C26H22ClN3O B6003205 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6003205.png)
6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline, also known as CPQ, is a synthetic compound that has been widely studied for its potential use in the treatment of various diseases. CPQ belongs to the quinoline family of compounds and has a unique structure that allows it to interact with biological systems in a specific way.
作用機序
The mechanism of action of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is complex and not fully understood. However, it is known that 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline interacts with certain receptors in the brain, including the dopamine receptor and the serotonin receptor. 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to modulate the activity of these receptors, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of tumor cell growth, and reduction of oxidative stress. 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is its unique structure, which allows it to interact with biological systems in a specific way. 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has also been shown to have low toxicity in animal studies, making it a potentially safe candidate for human use. However, the complex synthesis process and the limited availability of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline may pose limitations for lab experiments.
将来の方向性
There are several future directions for research on 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline. One potential direction is the development of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline derivatives with improved pharmacological properties. Another direction is the investigation of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline's potential use in the treatment of other diseases, such as schizophrenia and depression. Additionally, further research is needed to fully understand the mechanism of action of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline and its potential therapeutic effects.
合成法
The synthesis of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline involves several steps, starting with the reaction of 2-chloroaniline with 2-phenylacetonitrile to form 2-phenylquinoline. This intermediate is then reacted with piperazine and benzoyl chloride to form 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline. The synthesis of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is a complex process that requires specialized equipment and expertise.
科学的研究の応用
6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to have a high affinity for certain receptors in the brain and can modulate their activity, leading to potential therapeutic effects.
特性
IUPAC Name |
(6-chloro-2-phenylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O/c27-20-11-12-24-22(17-20)23(18-25(28-24)19-7-3-1-4-8-19)26(31)30-15-13-29(14-16-30)21-9-5-2-6-10-21/h1-12,17-18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYXVKNLGBWEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B6003124.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B6003140.png)

![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B6003157.png)


![N-({1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6003168.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide](/img/structure/B6003175.png)

![[1-(2,4,5-trimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6003206.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B6003231.png)
![3-[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2,2-dimethyl-1-propanol](/img/structure/B6003233.png)